

Carboxyrhodamine 110-PEG4-alkyne: A Superior Alternative to Traditional Fluorescent Probes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carboxyrhodamine 110-PEG4-alkyne**

Cat. No.: **B606485**

[Get Quote](#)

In the landscape of biological imaging and molecular tracking, the choice of a fluorescent probe is paramount to the success of an experiment. For researchers, scientists, and drug development professionals, the ideal probe offers bright, stable, and specific signals with minimal background interference. **Carboxyrhodamine 110-PEG4-alkyne** emerges as a superior tool in this context, overcoming many of the limitations associated with traditional fluorescent dyes like fluorescein and even advanced contemporaries like Alexa Fluor 488. This guide provides an objective comparison, supported by experimental data, to highlight the distinct advantages of **Carboxyrhodamine 110-PEG4-alkyne**.

Key Performance Advantages

Carboxyrhodamine 110 (CR110) and its derivatives are renowned for their exceptional photophysical properties. The addition of a polyethylene glycol (PEG) linker and an alkyne group for click chemistry further enhances its utility and performance. The primary advantages of **Carboxyrhodamine 110-PEG4-alkyne** include its remarkable photostability, pH insensitivity, and enhanced biocompatibility, leading to more reliable and reproducible experimental outcomes.

Superior Photostability for Longer Imaging

A significant drawback of many traditional fluorescent probes is their susceptibility to photobleaching, the light-induced degradation of the fluorophore, which limits the duration of imaging experiments. Carboxyrhodamine 110 and its derivatives are significantly more

photostable than many other green fluorescent dyes, including the widely used Alexa Fluor 488.[1][2][3] This allows for longer exposure times and time-lapse imaging without significant signal loss, enabling the study of dynamic cellular processes.

Consistent Fluorescence Across a Wide pH Range

The fluorescence intensity of many probes, notably fluorescein, is highly sensitive to changes in the local pH. This can lead to unreliable data in acidic or basic cellular compartments. In contrast, the fluorescence of **Carboxyrhodamine 110-PEG4-alkyne** is completely insensitive to pH in the range of 4 to 9.[1][2][3] This stability ensures a consistent and reliable signal, regardless of the cellular environment.

Enhanced Solubility and Reduced Non-Specific Binding through PEGylation

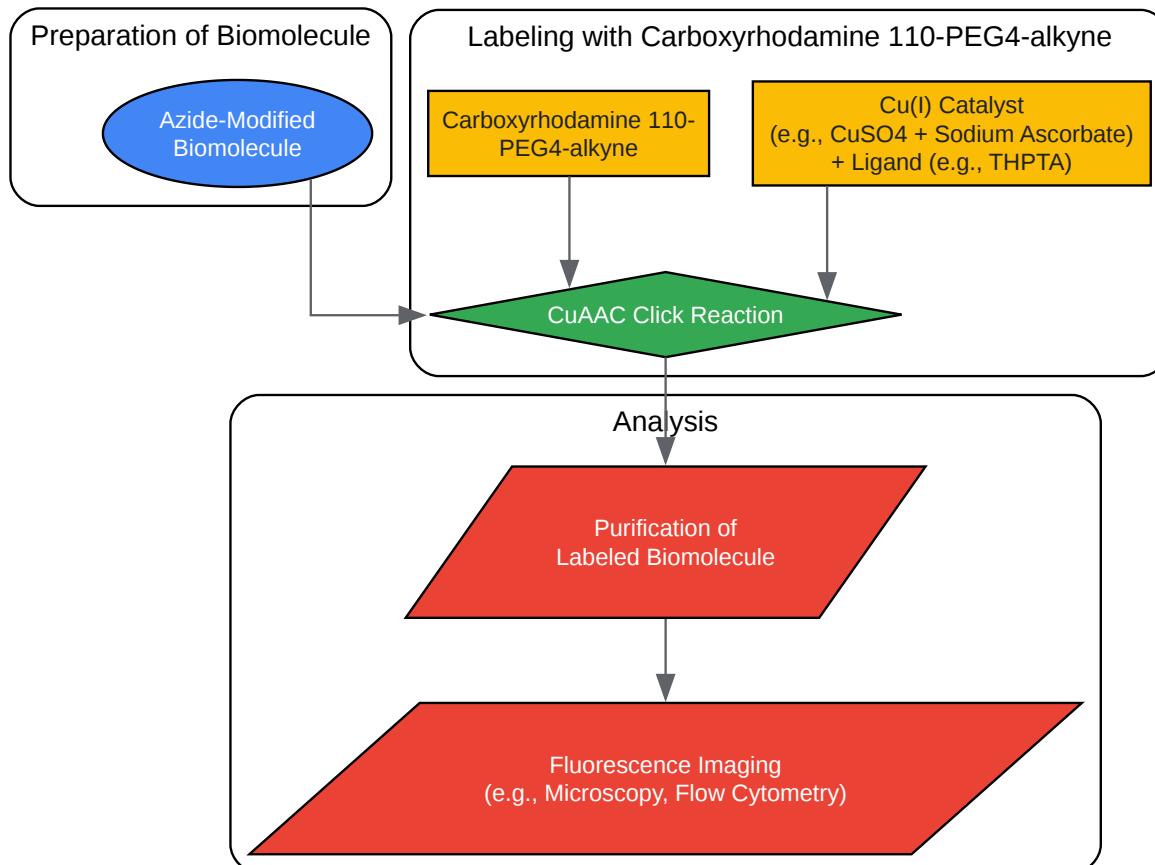
The incorporation of a PEG4 linker significantly improves the water solubility of the Carboxyrhodamine 110 dye.[2][3][4] This enhanced solubility prevents aggregation and improves the handling of the probe in aqueous buffers. Furthermore, PEGylation is a well-established method for reducing non-specific binding of probes to cellular components and surfaces.[5][6] This "stealth" property of the PEG linker minimizes background fluorescence, leading to a higher signal-to-noise ratio and clearer images.

Improved Biocompatibility for Live-Cell Imaging

The PEG linker not only reduces non-specific interactions but also enhances the biocompatibility of the probe.[7] This is crucial for live-cell imaging, where the probe should not interfere with normal cellular functions. The reduced cytotoxicity of PEGylated probes allows for longer-term studies without compromising cell health.

Versatile and Specific Labeling via Click Chemistry

The terminal alkyne group on the PEG linker enables highly specific and efficient covalent labeling of azide-modified biomolecules through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[8] This bioorthogonal reaction is highly selective and proceeds with high efficiency under mild, biologically compatible conditions, allowing for precise targeting of molecules of interest.[9]


Quantitative Performance Comparison

To provide a clear overview of the advantages of **Carboxyrhodamine 110-PEG4-alkyne**, the following tables summarize its key performance indicators in comparison to traditional fluorescent probes.

Parameter	Carboxyrhodamine 110-PEG4-alkyne	Alexa Fluor 488	Fluorescein (FITC)
Excitation Max (nm)	~501-502[1][10]	~495-496[11][12]	~494
Emission Max (nm)	~524-527[1][10]	~519[11][12]	~518
Quantum Yield	High (exact value for this derivative not specified, but parent dye is high)[1]	0.92[12][13]	Highly pH-dependent, up to 0.92 in alkaline conditions[13]
Photostability	Significantly more photostable than Alexa Fluor 488 and fluorescein[1][2][3]	More photostable than fluorescein[11][14]	Prone to photobleaching[1]
pH Sensitivity	Insensitive between pH 4 and 9[1][2][3]	Insensitive between pH 4 and 10[11][14]	Highly sensitive, fluorescence decreases in acidic pH
Solubility	Good in aqueous solutions due to PEG linker[2][3][4]	Good water solubility[11]	Lower solubility, especially at acidic pH

Experimental Workflow and Protocols

The superior performance of **Carboxyrhodamine 110-PEG4-alkyne** is realized through a straightforward and robust experimental workflow, primarily involving the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling.

[Click to download full resolution via product page](#)

Figure 1. Experimental workflow for labeling with **Carboxyrhodamine 110-PEG4-alkyne**.

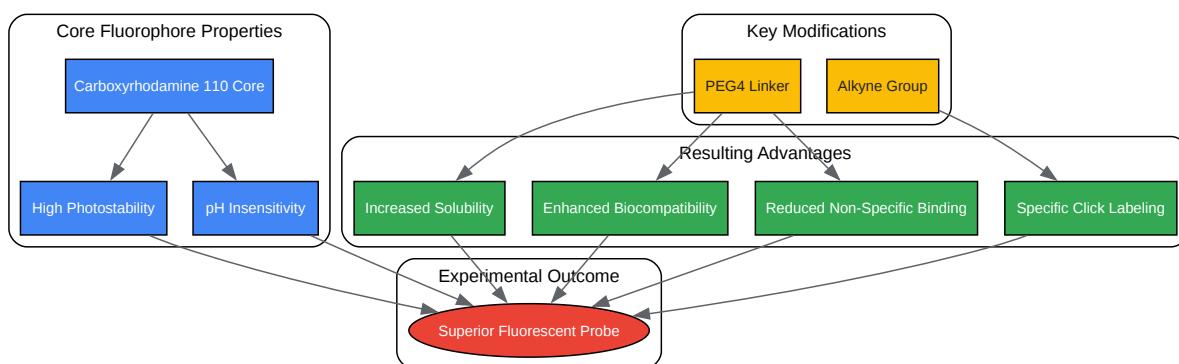
Detailed Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for labeling an azide-modified protein with **Carboxyrhodamine 110-PEG4-alkyne**. Optimization may be required for specific applications.

Materials:

- Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
- **Carboxyrhodamine 110-PEG4-alkyne**

- Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
- Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
- Copper-chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), solution (e.g., 50 mM in water)
- DMSO or DMF for dissolving the alkyne probe
- Purification column (e.g., size-exclusion chromatography)


Procedure:

- Preparation of Reagents:
 - Dissolve **Carboxyrhodamine 110-PEG4-alkyne** in a minimal amount of DMSO or DMF to create a stock solution (e.g., 10 mM).
 - Prepare fresh sodium ascorbate solution.
- Reaction Setup:
 - In a microcentrifuge tube, add the azide-modified protein to the desired final concentration in buffer.
 - Add the **Carboxyrhodamine 110-PEG4-alkyne** stock solution to the protein solution. The molar ratio of dye to protein should be optimized, but a starting point of 5-10 fold molar excess of the dye is recommended.
 - Add the THPTA ligand solution to a final concentration of 5 times the copper concentration (e.g., 0.5 mM if using 0.1 mM CuSO₄).[\[15\]](#)
 - Add the CuSO₄ solution to a final concentration of 0.1 mM.[\[15\]](#)
- Initiation of the Click Reaction:
 - Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[\[15\]](#)

- Gently mix the reaction components and incubate at room temperature for 1-2 hours, protected from light.
- Purification:
 - Remove the unreacted dye and other small molecules by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired buffer.
 - Collect the fractions containing the labeled protein.
- Characterization and Storage:
 - Confirm the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the dye (at ~501 nm).
 - Store the labeled protein at 4°C or -20°C, protected from light.

Logical Relationship of Advantages

The interconnected advantages of **Carboxyrhodamine 110-PEG4-alkyne** contribute to its overall superiority as a fluorescent probe.

[Click to download full resolution via product page](#)**Figure 2.** Interplay of features contributing to the superiority of the probe.

In conclusion, **Carboxyrhodamine 110-PEG4-alkyne** represents a significant advancement over traditional fluorescent probes. Its inherent photostability and pH insensitivity, coupled with the benefits of PEGylation and the specificity of click chemistry, provide researchers with a powerful tool for high-fidelity fluorescence imaging and analysis. For demanding applications in cell biology, drug discovery, and diagnostics, the adoption of **Carboxyrhodamine 110-PEG4-alkyne** can lead to more accurate and reliable data, ultimately accelerating scientific discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorescein, Oregon Green and Rhodamine Green Dyes—Section 1.5 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. 5/6-Carboxyrhodamine 110-PEG3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 3. 5/6-Carboxyrhodamine 110-PEG4-Alkyne, Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 4. Carboxyrhodamine 110-PEG4-alkyne Datasheet DC Chemicals [dcchemicals.com]
- 5. Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the biocompatibility of rhodamine fluorescent probes by a neighbouring group effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carboxyrhodamine 110-PEG4-alkyne - Immunomart [immunomart.com]
- 9. bioclone.net [bioclone.net]
- 10. biotium.com [biotium.com]

- 11. thermofisher.com [thermofisher.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. Alexa Fluor® 488 色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. jenabioscience.com [jenabioscience.com]
- To cite this document: BenchChem. [Carboxyrhodamine 110-PEG4-alkyne: A Superior Alternative to Traditional Fluorescent Probes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606485#advantages-of-carboxyrhodamine-110-peg4-alkyne-over-traditional-fluorescent-probes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com